Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a tert-butyl group, and a hydroxyl group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate typically involves the following steps:
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Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of salicylaldehyde derivatives and acetic anhydride under acidic conditions to form the benzofuran ring.
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Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via Friedel-Crafts alkylation. This involves reacting the benzofuran core with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Esterification: : The carboxylic acid group on the benzofuran ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
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Hydroxylation: : The hydroxyl group can be introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : The benzofuran ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of enzymes involved in ester hydrolysis and hydroxylation reactions.
Medicine
In medicinal chemistry, ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate is explored for its potential pharmacological properties. Compounds with similar structures have shown promise as anti-inflammatory, antioxidant, and anticancer agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzofuran core, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-tert-butyl-5-hydroxybenzofuran-3-carboxylate: Similar structure with a bromine atom, which may alter its reactivity and biological activity.
Uniqueness
Ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-5-18-14(17)12-10-8-9(16)6-7-11(10)19-13(12)15(2,3)4/h6-8,16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCITODEJQWUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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